molecular formula C5H18Cl3N3O B2738774 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride CAS No. 130147-45-4

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride

Cat. No.: B2738774
CAS No.: 130147-45-4
M. Wt: 242.57
InChI Key: QATTWXMWUGPVMV-UHFFFAOYSA-N
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Description

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is a chemical compound with the molecular formula C5H15N3O·3HCl. It is a white crystalline powder that is soluble in water. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride typically involves the reaction of 3-Amino-2,2-bis(aminomethyl)propan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt. The process involves the following steps:

    Starting Material: 3-Amino-2,2-bis(aminomethyl)propan-1-ol.

    Reaction with Hydrochloric Acid: The starting material is dissolved in an aqueous solution of hydrochloric acid.

    Crystallization: The solution is then allowed to crystallize, forming the trihydrochloride salt.

    Purification: The crystals are filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated equipment and controlled environments ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or drug interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1-propanol
  • 2-Amino-2-ethyl-1,3-propanediol
  • 3-Amino-1,2-propanediol

Uniqueness

3-Amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride is unique due to its multiple amino groups and its ability to form stable trihydrochloride salts. This makes it particularly useful in applications requiring high solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-amino-2,2-bis(aminomethyl)propan-1-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O.3ClH/c6-1-5(2-7,3-8)4-9;;;/h9H,1-4,6-8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATTWXMWUGPVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)(CN)CO)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130147-45-4
Record name 3-amino-2,2-bis(aminomethyl)propan-1-ol trihydrochloride
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